Cas no 5135-82-0 (2-(dimethylamino)-1-[1-(propan-2-yl)-1H-indol-3-yl]ethanol)

2-(dimethylamino)-1-[1-(propan-2-yl)-1H-indol-3-yl]ethanol structure
5135-82-0 structure
Product name:2-(dimethylamino)-1-[1-(propan-2-yl)-1H-indol-3-yl]ethanol
CAS No:5135-82-0
MF:C15H22N2O
MW:246.347983837128
CID:935215
PubChem ID:21216

2-(dimethylamino)-1-[1-(propan-2-yl)-1H-indol-3-yl]ethanol Chemical and Physical Properties

Names and Identifiers

    • 2-(dimethylamino)-1-[1-(propan-2-yl)-1H-indol-3-yl]ethanol
    • 2-(dimethylamino)-1-(1-propan-2-ylindol-3-yl)ethanol
    • 2-dimethylamino-1-(1-isopropyl-indol-3-yl)-ethanol
    • AC1L2HV2
    • BRN 0402320
    • LS-83191
    • NSC37920
    • alpha-((Dimethylamino)methyl)-1-isopropylindole-3-methanol
    • INDOLE-3-METHANOL, alpha-((DIMETHYLAMINO)METHYL)-1-ISOPROPYL-
    • 2-(dimethylamino)-1-(1-isopropyl-1H-indol-3-yl)ethanol
    • NSC 37920
    • 1H-Indole-3-methanol, alpha-((dimethylamino)methyl)-1-(1-methylethyl)-
    • 5135-82-0
    • NSC-37920
    • Inchi: InChI=1S/C15H22N2O/c1-11(2)17-9-13(15(18)10-16(3)4)12-7-5-6-8-14(12)17/h5-9,11,15,18H,10H2,1-4H3
    • InChI Key: VPRQHZDGYWSBRF-UHFFFAOYSA-N
    • SMILES: CC(C)N1C=C(C2=CC=CC=C21)C(CN(C)C)O

Computed Properties

  • Exact Mass: 246.17336
  • Monoisotopic Mass: 246.173213330g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 267
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 28.4Ų

Experimental Properties

  • PSA: 28.4
  • LogP: 2.81720

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